

# Application Notes and Protocols for the Characterization of Norsanguinarine

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## Compound of Interest

Compound Name: *Norsanguinarine*

Cat. No.: *B8033882*

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Norsanguinarine** is a benzophenanthridine alkaloid, a class of natural products known for their diverse biological activities. As a derivative of sanguinarine, it is found in various plant species.[1][2] Accurate structural elucidation and characterization are crucial for its study in pharmacology and drug development. This document provides detailed application notes and experimental protocols for the characterization of **Norsanguinarine** using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

## Nuclear Magnetic Resonance (NMR) Spectroscopy Application Note

NMR spectroscopy is an indispensable tool for the unambiguous structure elucidation of organic molecules like **Norsanguinarine**. One-dimensional (1D) NMR techniques, such as  $^1\text{H}$  (proton) and  $^{13}\text{C}$  (carbon-13) NMR, provide fundamental information about the chemical environment of individual atoms.

- $^1\text{H}$  NMR: This technique reveals the number of different types of protons, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons). For **Norsanguinarine**, the aromatic region of the  $^1\text{H}$  NMR spectrum is particularly informative for defining the substitution pattern on the fused ring system.

- $^{13}\text{C}$  NMR: This provides information on all the unique carbon atoms in the molecule, helping to identify the carbon skeleton.[\[1\]](#)
- 2D NMR: For complex molecules, two-dimensional (2D) NMR experiments are essential for complete and unambiguous signal assignments.[\[3\]](#)[\[4\]](#)
  - COSY (Correlation Spectroscopy): Identifies proton-proton ( $^1\text{H}$ - $^1\text{H}$ ) spin-spin couplings, helping to trace out proton networks within the molecule.
  - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms ( $^1\text{H}$ - $^{13}\text{C}$ ).
  - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for assembling the molecular structure and assigning quaternary carbons.

## Data Presentation: NMR Spectral Data

The following tables summarize the expected chemical shifts for **Norsanguinarine**. Note that exact values can vary based on the solvent and instrument used.

Table 1:  $^1\text{H}$  NMR Spectral Data of **Norsanguinarine** (Note: This is a representative table. Experimental data should be acquired for precise assignments.)

Atom No.	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	7.20 - 7.40	d	~8.0
H-2	7.00 - 7.20	d	~8.0
H-4	7.60 - 7.80	d	~8.5
H-5	8.00 - 8.20	d	~8.5
H-6	9.50 - 9.70	s	-
H-9	7.50 - 7.70	s	-
H-12	7.90 - 8.10	s	-
-O-CH <sub>2</sub> -O-	6.10 - 6.30	s	-
-O-CH <sub>2</sub> -O-	6.20 - 6.40	s	-

Table 2: <sup>13</sup>C NMR Spectral Data of **Norsanguinarine** (Note: This is a representative table. Experimental data should be acquired for precise assignments.)

Atom No.	Chemical Shift ( $\delta$ , ppm)
C-1	105.0 - 107.0
C-2	120.0 - 122.0
C-3	147.0 - 149.0
C-4	149.0 - 151.0
C-4a	125.0 - 127.0
C-5	122.0 - 124.0
C-6	138.0 - 140.0
C-6a	120.0 - 122.0
C-7	145.0 - 147.0
C-8	148.0 - 150.0
C-8a	128.0 - 130.0
C-9	103.0 - 105.0
C-10	130.0 - 132.0
C-10a	121.0 - 123.0
C-11	115.0 - 117.0
C-12	123.0 - 125.0
C-12a	132.0 - 134.0
-O-CH <sub>2</sub> -O-	101.0 - 103.0
-O-CH <sub>2</sub> -O-	102.0 - 104.0

## Experimental Protocol: NMR Analysis

- Sample Preparation:
  - Accurately weigh 5-10 mg of purified **Norsanguinarine**.

- Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ , or  $\text{CD}_3\text{OD}$ <sup>[5]</sup>) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved; vortex or sonicate briefly if necessary.
- Instrument Setup & Data Acquisition:
  - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
  - Tune and shim the instrument to ensure optimal magnetic field homogeneity.
  - $^1\text{H}$  NMR:
    - Acquire a 1D proton spectrum with a spectral width of approximately 12-16 ppm.
    - Use a  $30^\circ$  or  $45^\circ$  pulse angle with a relaxation delay of 1-2 seconds.
    - Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  - $^{13}\text{C}$  NMR:
    - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum with a spectral width of ~220-240 ppm.
    - Use a  $45^\circ$  pulse angle with a relaxation delay of 2 seconds.
    - Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of  $^{13}\text{C}$ .
  - 2D NMR (COSY, HSQC, HMBC):
    - Use standard, pre-optimized parameter sets provided by the spectrometer software.
    - Adjust spectral widths in both dimensions to encompass all relevant signals.
    - Acquire a sufficient number of increments in the indirect dimension for adequate resolution.
- Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID) data.
- Perform phase and baseline corrections.
- Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
- Integrate the peaks in the  $^1\text{H}$  spectrum and pick peaks for both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.
- Analyze 2D spectra to establish correlations and assign all signals.

## Mass Spectrometry (MS)

### Application Note

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to gain structural information through fragmentation analysis.[\[6\]](#)

- High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (TOF) or Orbitrap MS provide a highly accurate mass measurement of the molecular ion.[\[7\]](#) This allows for the determination of the elemental formula of **Norsanguinarine** ( $\text{C}_{19}\text{H}_{11}\text{NO}_4$ ), confirming its identity.[\[1\]](#)
- Tandem Mass Spectrometry (MS/MS): In MS/MS analysis, the molecular ion is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern is characteristic of the molecule's structure.[\[8\]](#) For **Norsanguinarine**, fragmentation typically involves neutral losses of small molecules like carbon monoxide (CO) and formaldehyde ( $\text{CH}_2\text{O}$ ) from the methylenedioxy groups and the heterocyclic core, providing valuable structural confirmation.[\[9\]](#)

## Data Presentation: Mass Spectrometry Data

Table 3: High-Resolution Mass Spectrometry Data for **Norsanguinarine**

Ion	Calculated m/z	Observed m/z	Molecular Formula
$[\text{M}]^+$ (cationic form)	318.0761	To be determined	$[\text{C}_{19}\text{H}_{12}\text{NO}_4]^+$
$[\text{M}+\text{H}]^+$	318.0761	To be determined	$[\text{C}_{19}\text{H}_{12}\text{NO}_4]^+$

Table 4: Key MS/MS Fragmentation Data for **Norsanguinarine** (Based on the expected fragmentation of the benzophenanthridine core)

Precursor Ion (m/z)	Fragment Ion (m/z)	Neutral Loss	Proposed Identity of Loss
318.08	290.08	28.00	CO
318.08	288.06	30.02	CH <sub>2</sub> O
290.08	262.08	28.00	CO
288.06	258.05	30.01	CH <sub>2</sub> O

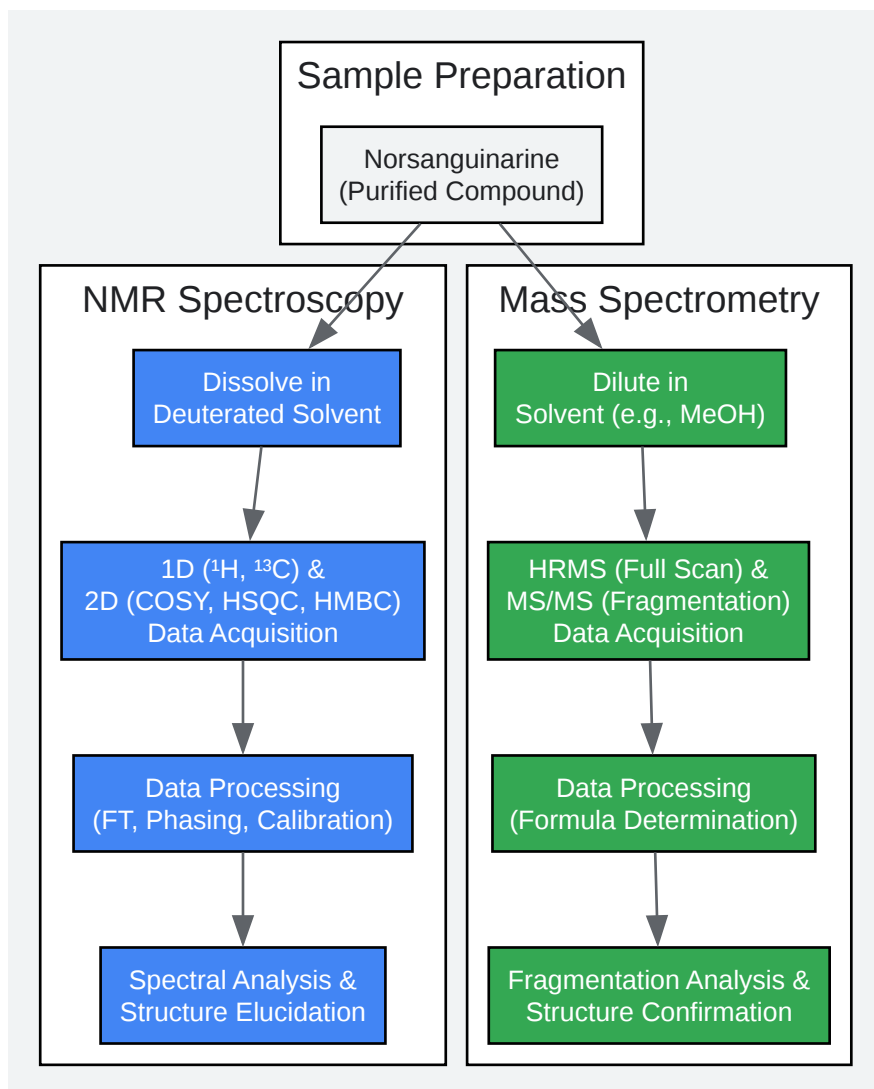
## Experimental Protocol: Mass Spectrometry Analysis

- Sample Preparation:
  - Prepare a dilute solution of **Norsanguinarine** (1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of these with water.
  - Acidify the solution slightly (e.g., with 0.1% formic acid) to promote protonation for positive ion mode analysis.
  - Filter the sample through a 0.22 µm syringe filter if necessary.
- Instrument Setup & Data Acquisition:
  - Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
  - Full Scan MS:
    - Set the instrument to positive ion mode.
    - Acquire data over a mass range of m/z 100-500.
    - Optimize ESI source parameters: capillary voltage (~3-4 kV), drying gas flow and temperature, and nebulizer pressure.[\[10\]](#)

- Tandem MS (MS/MS):
  - Select the accurate m/z of the precursor ion ( $[M+H]^+$ , ~318.08) for isolation.
  - Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation and generate a comprehensive fragmentation spectrum.
  - Acquire product ion spectra.
- Data Analysis:
  - Determine the accurate mass of the molecular ion from the full scan spectrum and use it to calculate the elemental formula.
  - Analyze the MS/MS spectrum to identify major fragment ions and their corresponding neutral losses.
  - Propose a fragmentation pathway consistent with the observed data and the known chemical structure of **Norsanguinarine**.

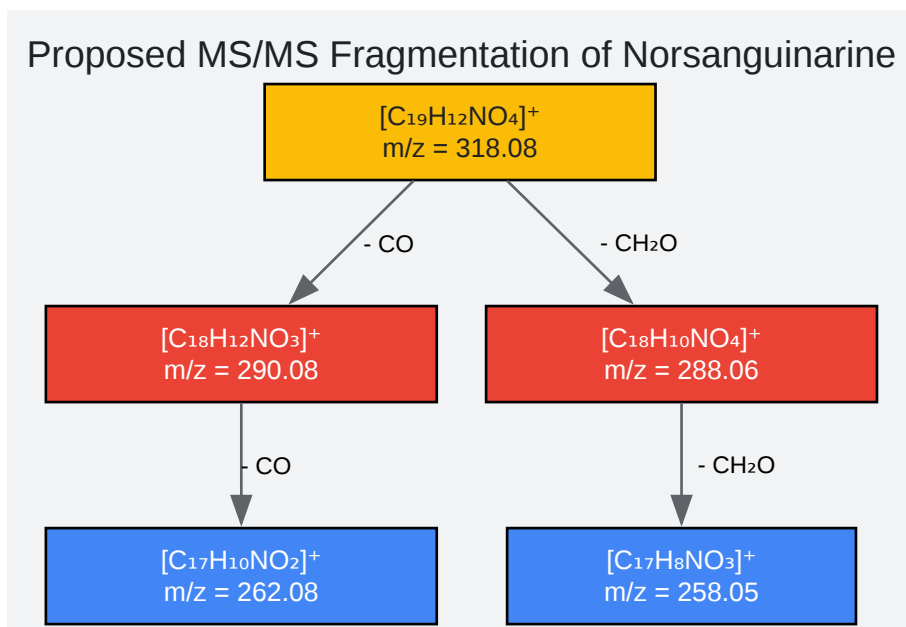
## Mandatory Visualizations

Caption: Chemical structure of **Norsanguinarine**.



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Caption: Workflow for NMR and MS characterization.



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Caption: Proposed MS/MS fragmentation pathway.

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